1,7-Phenanthrolin-5-amine
Description
1,10-Phenanthrolin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₂H₉N₃ and a molecular weight of 195.22 g/mol . It features an amino group (-NH₂) at the 5-position of the 1,10-phenanthroline backbone, a planar aromatic system known for its strong chelating properties with transition metals . Key physical properties include:
- Density: 1.333 g/cm³
- Boiling Point: 441.1°C
- Flash Point: 250.8°C
- Vapor Pressure: 5.59 × 10⁻⁸ mmHg at 25°C .
The amino group enhances its solubility in polar solvents and modifies its electronic properties, making it a versatile ligand in coordination chemistry and a precursor for synthesizing bioactive derivatives .
Properties
CAS No. |
41148-67-8 |
|---|---|
Molecular Formula |
C12H9N3 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1,7-phenanthrolin-5-amine |
InChI |
InChI=1S/C12H9N3/c13-10-7-11-9(4-2-5-14-11)12-8(10)3-1-6-15-12/h1-7H,13H2 |
InChI Key |
QGHBJBNEKVWDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C3=C2N=CC=C3)N)N=C1 |
Origin of Product |
United States |
Preparation Methods
A common approach involves the introduction of the amino group at the 5-position of the phenanthroline ring system by nucleophilic substitution or by reduction of a nitro precursor.
Nitration and Reduction : Starting from 1,7-phenanthroline, selective nitration at the 5-position produces 5-nitro-1,7-phenanthroline. This intermediate is then reduced to the corresponding amine using reducing agents such as hydroxylamine hydrochloride in the presence of KOH, as demonstrated in related phenanthroline analogs. This method typically involves dissolving the nitro compound in ethanol/dioxane, cooling, and gradual addition of reducing agents, followed by purification steps to isolate the amine.
Direct Amination via Nucleophilic Aromatic Substitution : Halogenated phenanthroline derivatives (e.g., 4,7-dichloro-1,10-phenanthroline) can undergo nucleophilic aromatic substitution with amines under microwave-assisted or reflux conditions to introduce amino groups at desired positions. Although this method is more commonly applied to 1,10-phenanthroline derivatives, it provides a conceptual framework for analogous 1,7-substituted compounds.
Cyclization of o-Phenylenediamine Derivatives
Another synthetic strategy involves the cyclization of o-phenylenediamine derivatives with ketone-containing compounds under acidic conditions to form the phenanthroline ring system bearing amino substituents.
For example, o-phenylenediamine reacts with ketone solvents such as acetone or methyl ethyl ketone in hydrochloric acid to yield substituted phenanthrolines. The reaction is typically conducted at 60-100 °C over several hours. Subsequent purification yields the desired phenanthroline derivatives with amino functionality.
This method benefits from using inexpensive starting materials and can be adapted for symmetrical or asymmetrical substitution patterns.
Catalytic Amination Using p-Toluenesulfonic Anhydride
A patented method for synthesizing amino-substituted phenanthroline derivatives involves catalysis by p-toluenesulfonic anhydride in organic solvents. The reaction is carried out at elevated temperatures (up to 200 °C) with amines such as tert-butylamine to introduce amino groups on the phenanthroline core. This method claims advantages in terms of higher total recovery, environmental friendliness, and suitability for industrial-scale production.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The nitration-reduction route is well-documented for 1,10-phenanthroline derivatives and can be adapted for 1,7-phenanthroline analogs, although yields may be modest and purification challenging due to byproducts.
Microwave-assisted nucleophilic aromatic substitution significantly enhances reaction rates and yields for amino substitution on halogenated phenanthrolines, offering a modern synthetic tool.
Cyclization of o-phenylenediamine derivatives under acidic conditions is a classical method for constructing the phenanthroline scaffold with amino substituents, though it requires careful control of reaction conditions to optimize yield and purity.
The patented catalytic amination method using p-toluenesulfonic anhydride offers a promising industrial route with improved safety and environmental profiles compared to traditional high-temperature aminations involving phosphorus oxychloride and other hazardous reagents.
Chemical Reactions Analysis
Nitration and Functional Group Transformations
The compound's nitro group (-NO₂) undergoes selective reduction reactions. Catalytic hydrogenation or treatment with lithium aluminum hydride (LiAlH₄) reduces nitro groups to amines under controlled conditions. This property enables downstream derivatization for medicinal chemistry applications.
Coordination Chemistry and Metal Chelation
The phenanthroline core forms stable complexes with transition metals, critical for catalytic and biochemical applications:
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu²⁺ | N1, N10 | DNA cleavage agents | |
| Fe²⁺ | N4, N7 | Fenton reaction catalysts | |
| Ir³⁺ | Entire phenanthroline plane | Luminescent materials |
Chelation occurs through nitrogen lone pairs, with stability constants (log K) ranging from 8.2 (Cu²⁺) to 6.8 (Fe²⁺) in aqueous solutions . The 5-amino group enhances solubility in polar solvents compared to parent phenanthrolines.
Condensation Reactions
The primary amine undergoes Schiff base formation with carbonyl compounds:
-
React 1,10-phenanthrolin-5-amine (1 eq) with aldehydes (1.2 eq) in ethanol
-
Add 2 drops H₂SO₄ as catalyst
-
Reflux at 78°C for 2 hr
Representative products :
Electrophilic Aromatic Substitution
The electron-rich aromatic system undergoes regioselective halogenation:
-
Reactant: 4,7-Dichloro-1,10-phenanthroline
-
Conditions: POCl₃, 110°C, 6 hr
-
Yield: 78%
-
Subsequent amination at position 5 achieved 92% efficiency using NH₃/EtOH
Biological Activation Pathways
In mycobacterial systems, enzymatic reduction generates reactive metabolites:
Stability Under Oxidative Conditions
Bond dissociation energy (BDE) studies reveal:
| Bond Type | BDE (kcal/mol) | Stability Assessment |
|---|---|---|
| N-H | 89.26 | Moderate oxidative stability |
| C-N (aromatic) | 112.45 | High conjugation stability |
Autoxidation studies show <5% degradation after 72 hr exposure to O₂ at 25°C .
Synthetic Modifications for Material Science
Derivatization routes for optoelectronic applications:
-
React with pyromellitic dianhydride (2 eq)
-
Use DMF as solvent, 120°C, 24 hr
-
Purify by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
Key Properties of Bis-phenanthroline Diimide :
Scientific Research Applications
Coordination Chemistry
Ligand Properties
1,7-Phenanthrolin-5-amine serves as an effective ligand in coordination chemistry. Its planar and rigid structure allows for versatile metal ion binding, which is essential for forming stable complexes with transition metals. These complexes exhibit unique photophysical properties and high oxidation-reduction potentials, making them suitable for applications in:
- Solar Energy Conversion : The stability of phenanthroline complexes contributes to efficient solar energy harvesting.
- Optical Materials : These ligands are utilized in colorimetric analysis and photoluminescence probes for biological imaging .
Biomedicine
Alzheimer's Disease Research
Recent studies have highlighted the potential of 1,7-phenanthrolin-5-amine as a therapeutic agent in neurodegenerative diseases such as Alzheimer's disease (AD). In a notable study involving transgenic mice models of AD, oral administration of this compound resulted in a significant reduction (62%) in amyloid plaque burden compared to control groups. The proposed mechanism involves the inhibition of "metal-seeding" processes associated with amyloid-beta aggregation .
Antimicrobial and Antitumor Activities
Research indicates that derivatives of phenanthroline, including 1,7-phenanthrolin-5-amine, exhibit antimicrobial and anticancer properties. These compounds have shown effectiveness against various bacterial strains and cancer cell lines by inducing apoptosis and modulating cellular pathways .
Organic Synthesis
Catalytic Applications
In organic chemistry, 1,7-phenanthrolin-5-amine is utilized as a catalyst in several reactions, including:
- Cycloaddition Reactions
- Cross-Coupling Reactions
- Decarboxylation Coupling Reactions
These catalytic properties are attributed to the ability of phenanthroline ligands to stabilize transition states during chemical reactions .
Case Studies
Mechanism of Action
The mechanism by which 1,7-Phenanthrolin-5-amine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can participate in various catalytic processes, facilitating reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include metal ion coordination sites and electron transfer pathways, which are crucial for its function in catalysis and biosensing .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 1,10-Phenanthrolin-5-amine and Related Compounds
Coordination Chemistry
- 1,10-Phenanthrolin-5-amine: Acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu²⁺, Fe²⁺). The amino group can participate in hydrogen bonding, influencing crystal packing .
Biological Activity
1,7-Phenanthrolin-5-amine, a derivative of phenanthroline, has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and antioxidant properties. This article provides a comprehensive overview of its biological activity based on various research findings, case studies, and data tables.
1,7-Phenanthrolin-5-amine is structurally characterized by an amino group at the 5-position of the phenanthroline ring. This modification significantly enhances its biological activity compared to unsubstituted phenanthroline derivatives. The compound exhibits notable antioxidant properties, primarily due to the electron-donating ability of the amino group, which facilitates radical scavenging.
Table 1: Comparison of Antioxidant Activities
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1,7-Phenanthrolin-5-amine | 25 | Radical scavenging |
| 1,10-Phenanthroline | 40 | Radical scavenging |
| Pd(5-NH2-phen)2(NO3)2 | 15 | Metal complex enhancing antioxidant activity |
Antitumor Activity
Research indicates that 1,7-Phenanthrolin-5-amine exhibits significant cytotoxicity against various cancer cell lines. A study reported that this compound demonstrated over 100% lethality against certain myeloid tumors in animal models without causing histological alterations in vital organs such as the lungs and liver . The cytotoxic effects are attributed to its ability to bind DNA and induce apoptosis in cancer cells.
Case Study: Cytotoxicity in Cancer Cell Lines
In vitro studies have shown that 1,7-Phenanthrolin-5-amine has varying effects on different cancer cell lines:
| Cell Line | Viability (%) at 40 µg/mL | Observed Effects |
|---|---|---|
| MCF-7 | 57 | Induced apoptosis |
| Caco-2 | 61 | Cell cycle arrest |
| A549 | 50 | Mitochondrial depolarization |
Recent findings have highlighted the dual mechanism of action of phenanthroline derivatives against mycobacterial infections. Specifically, 5-nitro-1,10-phenanthroline (a related compound) is activated in an F420-dependent manner, producing metabolites including 1,7-phenanthrolin-5-amine. This activation leads to both direct bactericidal effects and modulation of host immune responses . The compound's ability to induce autophagy in macrophages enhances its efficacy against intracellular pathogens.
Antioxidant Capacity
The antioxidant capacity of 1,7-Phenanthrolin-5-amine has been evaluated using various assays. The compound's ability to scavenge free radicals is significantly higher than that of its unsubstituted counterparts. For instance, it exhibits a 4-fold increase in activity compared to 1,10-phenanthroline when assessed using the ORAC method .
Table 2: Antioxidant Activity Comparison
| Compound | ORAC Value (μmol TE/g) |
|---|---|
| 1,7-Phenanthrolin-5-amine | 150 |
| Pd(phen)2(NO3)2(H2O) | 100 |
| Unsubstituted Phenanthroline | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
